1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide
Description
The compound 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a heterocyclic molecule featuring:
- A piperidine-4-carboxamide core, which enhances binding affinity and metabolic stability.
- An azetidin-3-yl group (4-membered ring) connected via an acetyl linker to a 1-methylindole moiety.
Properties
IUPAC Name |
1-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-22-11-15(17-4-2-3-5-18(17)22)10-19(25)24-12-16(13-24)23-8-6-14(7-9-23)20(21)26/h2-5,11,14,16H,6-10,12-13H2,1H3,(H2,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIKPUYIJZTNGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst . The azetidine ring can be introduced through a cyclization reaction involving appropriate precursors under basic conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Scientific Research Applications
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide has several scientific research applications:
Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The indole moiety can bind to specific sites on proteins, inhibiting their activity or altering their function . This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the modulation of immune responses .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperidine-4-carboxamide Derivatives with Indole Moieties
Key Examples:
Comparison Insights :
Azetidine-Containing Analogs
Key Examples:
Comparison Insights :
- Azetidine Functionality : The target compound’s azetidine is directly linked to the acetyl-indole system, differing from ’s phenylalkyl-azetidine ester, which may prioritize metabolic stability over binding kinetics.
- Complexity : The PROTAC-like compound in demonstrates how azetidine can be integrated into larger scaffolds for multifunctional activity, contrasting with the target compound’s simpler design .
Indole-Acetyl Derivatives
Key Examples:
Comparison Insights :
- Linker Chemistry: The acetyl linker in the target compound may offer better hydrolytic stability compared to the propenone linker in , which is prone to Michael addition reactions .
- Heterocyclic Diversity : The benzo-dioxole-imidazopyrimidine in highlights how alternative heterocycles can modulate target specificity, whereas the target compound’s methylindole may favor CNS penetration .
Yield Trends in Analogous Compounds
Insight : Lower yields (e.g., 18% for 27e) may stem from bulky substituents or poor solubility, whereas higher yields (80% for 27g) suggest optimized reaction conditions .
Biological Activity
1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.368 g/mol |
| CAS Number | 1903330-86-8 |
The structure features an indole moiety, which is a common structural motif in many pharmaceuticals, and contains an azetidine ring that contributes unique chemical properties.
The biological activity of 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide primarily involves its interaction with various molecular targets:
- Protein Kinase C (PKC) Inhibition : Research indicates that this compound acts as an inhibitor of PKC, a key regulator in numerous cellular processes including growth and differentiation. This inhibition may position it as a candidate for therapeutic applications in cancer treatment and other diseases where PKC plays a critical role.
- Cholinesterase Inhibition : Similar compounds have demonstrated potential as inhibitors of acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro studies have shown promising results for related indole derivatives, suggesting that this compound may also exhibit similar activities .
Biological Activities
The compound has been investigated for several biological activities:
Anticancer Activity
Several studies have explored the anticancer potential of indole derivatives. For instance:
- Cell Proliferation Inhibition : Indole derivatives have been shown to inhibit cell proliferation in various cancer cell lines, indicating potential use in cancer therapy.
Antimicrobial Properties
Indole-based compounds are known for their antimicrobial effects. The specific compound has been studied for:
- Bacterial Inhibition : Preliminary data suggests that it may inhibit the growth of certain bacterial strains, although further research is needed to quantify this effect.
Neuroprotective Effects
Given its potential cholinesterase inhibitory activity:
- Alzheimer's Disease Research : Compounds with similar structures have been evaluated for their neuroprotective effects and ability to enhance cholinergic signaling, which could be beneficial in treating Alzheimer's disease .
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
- In Vitro Studies on Cholinesterase Inhibition :
-
Cancer Cell Line Studies :
- Research on related piperidine derivatives indicated significant cytotoxic effects on various cancer cell lines, supporting the hypothesis that the target compound may also possess anticancer properties.
Q & A
Q. What are the key synthetic routes for synthesizing 1-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide?
The synthesis involves multi-step reactions, including:
- Indole-Acetyl Coupling : Reacting 1-methylindole-3-acetic acid with azetidine derivatives under amide-forming conditions (e.g., EDC/HOBt coupling).
- Piperidine-Azetidine Linkage : Introducing the azetidin-3-yl group to the piperidine scaffold via nucleophilic substitution or reductive amination, followed by carboxamide formation at the piperidine-4-position using activated esters or carbodiimides .
- Purification : Column chromatography (silica gel, gradient elution with DCM/MeOH) and recrystallization are critical for isolating high-purity intermediates .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
Use a combination of:
- NMR Spectroscopy : H and C NMR to verify indole, azetidine, and piperidine ring connectivity. For example, the indole C3 proton appears as a singlet near δ 7.1–7.3 ppm, while azetidine protons resonate at δ 3.5–4.0 ppm .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z ~427.2) and fragmentation patterns .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (if crystalline derivatives are obtainable) .
Q. What computational models predict the compound’s ADMET properties?
- LogP and Solubility : Tools like XLOGP3 or ALOGPS estimate logP (~2.5) and aqueous solubility (~50 µM), critical for assessing bioavailability .
- CYP Inhibition : Molecular docking (AutoDock Vina) predicts interactions with CYP3A4 and CYP2D6 active sites, suggesting potential metabolic liabilities .
- Blood-Brain Barrier Penetration : Calculated TPSA (~70 Ų) and AlogP values indicate moderate BBB permeability, suitable for CNS-targeted studies .
Advanced Research Questions
Q. How can synthetic yield be optimized for the azetidine-piperidine coupling step?
- Catalyst Screening : Test Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions) or copper-mediated Ullmann reactions to enhance azetidine-3-yl insertion efficiency .
- Solvent Optimization : Use polar aprotic solvents (DMF or DMSO) at 80–100°C to stabilize transition states and reduce side reactions .
- Real-Time Monitoring : Employ in situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Q. How to resolve contradictions in reported biological activity data (e.g., target affinity vs. cellular potency)?
- Assay Validation : Compare radioligand binding (e.g., H-labeled assays) with functional cellular assays (cAMP or calcium flux) to distinguish binding affinity from efficacy .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects or enhanced activity .
- Molecular Dynamics Simulations : Simulate ligand-receptor interactions (e.g., GROMACS) to identify conformational changes affecting cellular activity .
Q. What strategies improve the compound’s solubility for in vivo studies without compromising target engagement?
- Salt Formation : Convert the carboxamide to a hydrochloride or citrate salt to enhance aqueous solubility (>100 µM in PBS) .
- Prodrug Design : Introduce a hydrolyzable ester or phosphate group at the piperidine carboxamide, which cleaves in vivo to release the active compound .
- Co-Solvent Systems : Use cyclodextrin-based formulations or PEG-400/water mixtures to stabilize the compound in solution .
Methodological Considerations
- Data Contradiction Analysis : Cross-validate experimental results (e.g., SPR vs. ITC for binding kinetics) and apply statistical tools (Bland-Altman plots) to identify systematic errors .
- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to resolve enantiomers and assign configurations via circular dichroism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
